1-(1-Aminocyclohexyl)propan-1-one

Description

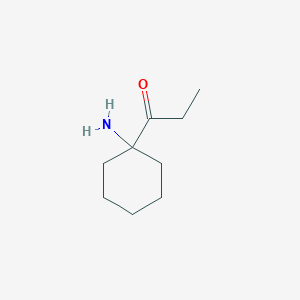

1-(1-Aminocyclohexyl)propan-1-one is an organic compound characterized by a cyclohexyl ring substituted with an amino group and a propan-1-one moiety. Its hydrochloride form (C₉H₁₈ClNO, molecular weight 191.7 g/mol) is a crystalline solid with a melting point of 229–231°C . This compound is widely used in organic synthesis, pharmaceutical research, and biochemical studies due to its unique structural features, which enable diverse reactivity and interactions with biological targets.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(1-aminocyclohexyl)propan-1-one |

InChI |

InChI=1S/C9H17NO/c1-2-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3 |

InChI Key |

IQTKPUGUFXHRDO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(CCCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with a suitable propanone derivative under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.

Reduction: 1-(1-Aminocyclohexyl)propan-1-ol.

Substitution: N-substituted amides or other derivatives.

Scientific Research Applications

1-(1-Aminocyclohexyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclohexyl)propan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Analogs with Varying Carbon Chain Lengths

Compounds sharing the 1-(1-aminocycloalkyl)propan-1-one backbone but differing in the carbon chain length or substituents exhibit distinct physicochemical and biological properties:

| Compound Name | Molecular Formula | Key Structural Differences | Unique Properties/Applications |

|---|---|---|---|

| 1-(1-Aminocyclohexyl)propan-1-one | C₉H₁₇NO | Reference compound | High thermal stability; used in enzyme interaction studies |

| 1-(1-Aminocyclohexyl)ethan-1-one | C₈H₁₅NO | Shorter carbon chain (ethyl) | Lower molecular weight; altered solubility in polar solvents |

| 1-(1-Aminocyclohexyl)butan-1-one | C₁₀H₁₉NO | Longer carbon chain (butyl) | Enhanced lipophilicity; potential for CNS-targeting drugs |

Key Insight : Increasing the carbon chain length enhances lipophilicity, which may improve blood-brain barrier penetration, while shorter chains favor aqueous solubility .

Cycloalkyl Ring Size Variations

The size of the cycloalkyl ring significantly impacts steric effects and electronic properties:

Key Insight : Smaller rings (e.g., cyclopentyl) introduce strain, accelerating certain reactions, while larger rings (e.g., cyclohexyl) provide stability for controlled synthetic pathways .

Substituent Position and Functional Group Variations

The position of substituents on the cyclohexyl ring or propanone moiety alters biological activity:

| Compound Name | Functional Group Differences | Biological Activity |

|---|---|---|

| This compound | Amino group at position 1 | Broad enzymatic modulation |

| 1-(2-Amino-4,5-dimethylphenyl)propan-1-one | Aromatic ring with methyl groups | Selective anticancer activity due to planar structure |

| 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one | Electron-withdrawing groups | Antimicrobial and anticancer properties |

Key Insight : Electron-withdrawing groups (e.g., trifluoromethylthio) enhance electrophilicity, improving binding to biological targets like enzymes or receptors .

Physicochemical Property Comparison

Key Insight: The amino group reduces logP compared to non-aminated analogs, suggesting a balance between hydrophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.